molecular formula C7H7BF4KNO B8097631 Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide

Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide

Cat. No.: B8097631
M. Wt: 247.04 g/mol
InChI Key: DIQXMNUDVXJINU-UHFFFAOYSA-N
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Description

Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide is a chemical compound with the molecular formula C7H7BF4NO.K

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-ethoxy-5-fluoropyridine with trifluoroboronic acid under specific conditions. The reaction typically involves the use of a base, such as potassium carbonate, to facilitate the formation of the potassium salt.

Industrial Production Methods: In an industrial setting, the production of Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide involves large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The reactions can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation may result in the formation of corresponding carboxylic acids or ketones, while reduction may yield the corresponding boronic acid.

Scientific Research Applications

Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of boron-containing compounds on biological systems.

  • Industry: The compound can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes.

Comparison with Similar Compounds

Potassium (2-ethoxy-5-fluoropyridin-4-YL)trifluoroboranuide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other organoboron compounds such as boronic acids and boronic esters. These compounds share similarities in their reactivity and applications but differ in their specific substituents and functional groups.

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Properties

IUPAC Name

potassium;(2-ethoxy-5-fluoropyridin-4-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF4NO.K/c1-2-14-7-3-5(8(10,11)12)6(9)4-13-7;/h3-4H,2H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQXMNUDVXJINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=NC=C1F)OCC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF4KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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